molecular formula C8H4ClN3S B12116194 Cyanamide, N-(6-chloro-2-benzothiazolyl)- CAS No. 924867-90-3

Cyanamide, N-(6-chloro-2-benzothiazolyl)-

Cat. No.: B12116194
CAS No.: 924867-90-3
M. Wt: 209.66 g/mol
InChI Key: SFTKSGCDJWWPLZ-UHFFFAOYSA-N
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Description

Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is a chemical compound with the molecular formula C8H4ClN3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, typically involves the reaction of 6-chloro-2-aminobenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety measures are in place due to the use of toxic reagents like cyanogen bromide.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, N-(6-chloro-2-benzothiazolyl)-, can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Cyanamide, N-(6-chloro-2-benzothiazolyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammation and pain signaling .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-aminobenzothiazole: A precursor in the synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)-.

    2-Chlorobenzothiazole: Another benzothiazole derivative with similar chemical properties.

    Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is unique due to the presence of both the cyanamide and benzothiazole moieties in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Properties

CAS No.

924867-90-3

Molecular Formula

C8H4ClN3S

Molecular Weight

209.66 g/mol

IUPAC Name

(6-chloro-1,3-benzothiazol-2-yl)cyanamide

InChI

InChI=1S/C8H4ClN3S/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H,11,12)

InChI Key

SFTKSGCDJWWPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC#N

Origin of Product

United States

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